1-(4-Piperidinylmethyl)indoline dihydrochloride

Description

Overview of 1-(4-Piperidinylmethyl)indoline Dihydrochloride

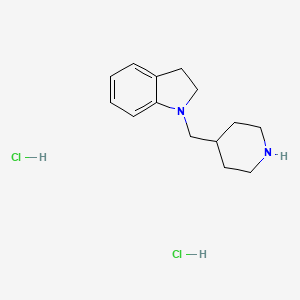

1-(4-Piperidinylmethyl)indoline dihydrochloride (CAS: 1220038-08-3) is a bicyclic organic compound featuring a fused indoline core (a benzene ring fused to a five-membered nitrogen-containing ring) substituted with a 4-piperidinylmethyl group. Its molecular formula is C₁₄H₂₂Cl₂N₂ , with a molecular weight of 289.25 g/mol . The dihydrochloride salt enhances aqueous solubility, making it suitable for biological and chemical studies.

Key structural attributes include:

- Indoline core : Provides aromaticity and planar geometry for molecular interactions.

- Piperidinylmethyl side chain : Introduces rotational flexibility and basicity due to the tertiary amine.

- Dihydrochloride counterions : Stabilize the compound in solid and solution states.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₂Cl₂N₂ | |

| Molecular Weight | 289.25 g/mol | |

| CAS Number | 1220038-08-3 | |

| Solubility | Water-soluble (salt form) |

Significance of Indoline and Piperidine Derivatives in Chemical Research

Indoline and piperidine motifs are critical in medicinal chemistry due to their prevalence in bioactive molecules:

- Indoline derivatives : Exhibit anticancer, antidepressant, and neuroprotective activities by modulating serotonin receptors and kinase pathways. For example, 1-(4-piperidinylmethyl)indoline analogs inhibit c-Met and ALK kinases in oncology research.

- Piperidine derivatives : Found in >20 drug classes, including antipsychotics (e.g., risperidone) and opioids (e.g., fentanyl). The piperidine ring’s chair conformation enables tailored interactions with biological targets.

These scaffolds enable structural diversification for optimizing pharmacokinetic properties, as seen in the synthesis of donepezil intermediates.

Historical Context and Discovery

- Piperidine : First isolated in 1850 by Thomas Anderson via hydrogenation of pyridine. Industrial production now relies on catalytic hydrogenation.

- Indoline : Synthesized via reduction of indole using zinc and phosphoric acid, as reported in early 20th-century studies.

- 1-(4-Piperidinylmethyl)indoline dihydrochloride : Emerged in the 21st century as a building block for drug discovery, particularly in kinase inhibitor development. Advances in Mannich reactions and reductive amination enabled its efficient synthesis.

Scope and Objectives of the Review

This review focuses on:

- Synthetic methodologies for 1-(4-piperidinylmethyl)indoline dihydrochloride, including Mannich reactions and salt formation.

- Structural and physicochemical properties , emphasizing conformational analysis.

- Applications in drug discovery , particularly as intermediates for kinase inhibitors and neuroprotective agents.

- Recent advances in piperidine-indoline hybrid molecules.

Excluded topics include clinical dosing, toxicity profiles, and commercial synthesis protocols.

Properties

IUPAC Name |

1-(piperidin-4-ylmethyl)-2,3-dihydroindole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2.2ClH/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12;;/h1-4,12,15H,5-11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMJQHDFTRZDMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2CCC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Indoline with 4-Piperidinylmethyl Halide

One common approach is the nucleophilic substitution reaction where indoline acts as a nucleophile reacting with a 4-piperidinylmethyl halide (e.g., chloride or bromide):

- Step 1: Indoline is dissolved in an appropriate solvent such as tetrahydrofuran (THF) or 1,4-dioxane.

- Step 2: A base (e.g., sodium hydride or potassium carbonate) is added to deprotonate the indoline nitrogen, increasing nucleophilicity.

- Step 3: 4-piperidinylmethyl halide is introduced slowly to the reaction mixture at controlled temperature (typically 15–35 °C) to prevent side reactions.

- Step 4: The reaction is stirred until completion, monitored by thin-layer chromatography (TLC) or HPLC.

- Step 5: The product is isolated by extraction, followed by purification via recrystallization or chromatography.

- Step 6: Conversion to dihydrochloride salt is achieved by treatment with hydrochloric acid in an organic solvent such as isopropanol or methanol.

This method is supported by patent literature describing similar phenylpiperidinyl indole derivatives synthesis, emphasizing the use of anhydrous solvents, temperature control, and ligands to improve yields and selectivity.

Reductive Alkylation Route

Another approach involves reductive alkylation of indoline with 4-piperidinylmethyl aldehyde or ketone:

- Step 1: Indoline is reacted with 4-piperidinylmethyl aldehyde under mild acidic conditions to form an imine intermediate.

- Step 2: The imine is reduced using a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation (H2 with Pd/C).

- Step 3: The resulting secondary amine is purified and converted to the dihydrochloride salt.

This method offers milder conditions and can provide good regioselectivity and yields, as seen in related indoline and piperidine derivative syntheses.

Use of Protecting Groups and Organometallic Reagents

In complex syntheses, protecting groups such as benzyloxycarbonyl (Cbz) may be used on the piperidine nitrogen to prevent side reactions during coupling:

- Step 1: The piperidine nitrogen is protected with a Cbz group.

- Step 2: A Grignard reagent (e.g., isopropylmagnesium chloride) is used to facilitate coupling with an indoline derivative in the presence of ligands like bis[2-(dimethylamino)ethyl] ether.

- Step 3: The reaction is conducted at controlled temperatures (20–30 °C) to maximize yield.

- Step 4: The protecting group is removed by hydrogenolysis or acid treatment.

- Step 5: Final salt formation with hydrochloric acid yields the dihydrochloride.

This approach is advantageous for large-scale synthesis due to high yields and scalability.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, 1,4-dioxane, diethyl ether | Anhydrous solvents preferred |

| Temperature | 15–35 °C | Avoids decomposition and side reactions |

| Base | NaH, K2CO3 | For deprotonation in alkylation |

| Reducing Agent | NaBH3CN, Pd/C with H2 | For reductive alkylation |

| Protecting Group | Cbz (benzyloxycarbonyl) | Used in organometallic coupling |

| Ligands | Bis[2-(dimethylamino)ethyl] ether | Enhances Grignard reagent reactivity |

| Salt Formation | HCl in isopropanol or methanol | For dihydrochloride salt precipitation |

Purification and Characterization

- Crystallization: The dihydrochloride salt typically crystallizes from methanol/ether mixtures.

- Chromatography: Silica gel chromatography is used if impurities persist.

- Characterization: NMR, IR, and elemental analysis confirm structure and purity. Melting points of dihydrochloride salts are often reported to verify identity.

Summary of Research Findings

- The alkylation of indoline with 4-piperidinylmethyl halides under basic conditions is a straightforward and efficient method.

- Reductive alkylation offers milder conditions and good selectivity.

- Use of protecting groups and organometallic reagents enhances yield and scalability for industrial preparation.

- Control of solvent, temperature, and stoichiometry is critical to optimize yield and purity.

- Conversion to dihydrochloride salt stabilizes the compound and facilitates isolation.

Chemical Reactions Analysis

Types of Reactions

1-(4-Piperidinylmethyl)indoline dihydrochloride can undergo various chemical reactions, including:

Oxidation: The indoline ring can be oxidized to form indole derivatives.

Reduction: The compound can be reduced to form different hydrogenated derivatives.

Substitution: The piperidine moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various indole and indoline derivatives, which can have different pharmacological properties and applications.

Scientific Research Applications

1-(4-Piperidinylmethyl)indoline dihydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Piperidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

1-(4-Piperidinylmethyl)piperidine Dihydrochloride Hydrate (CAS 32470-52-3)

- Structure : Replaces indoline with a piperidine ring.

1-(4-Piperidinylmethyl)-1,2,3,4-Tetrahydroquinoline Dihydrochloride (CAS 1220037-65-9)

- Structure: Features a tetrahydroquinoline core (a benzene fused to a partially saturated six-membered ring) instead of indoline.

2-(4-Piperidinylmethyl)pyridine Dihydrochloride (CAS 886886-02-8)

Physicochemical Properties

*Note: Data for the target compound is inferred from structural analogs.

Key Research Findings

Electron Effects : Pyridine-containing analogs (e.g., 2-(4-Piperidinylmethyl)pyridine dihydrochloride) exhibit reduced basicity compared to indoline derivatives, impacting receptor binding kinetics .

Solubility Trends : Dihydrochloride salts universally improve water solubility, but bulky substituents (e.g., methyl groups in ) can counteract this by increasing hydrophobicity .

Biological Targets: Piperazine derivatives like SA-4503 demonstrate high selectivity for σ1 receptors, whereas indoline and tetrahydroquinoline analogs may prioritize monoamine transporters or serotonin receptors .

Biological Activity

1-(4-Piperidinylmethyl)indoline dihydrochloride is a bicyclic organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

1-(4-Piperidinylmethyl)indoline dihydrochloride is characterized by the following:

- Molecular Formula : C13H17Cl2N

- Molecular Weight : Approximately 289.244 Da

- IUPAC Name : 1-(piperidin-4-ylmethyl)-2,3-dihydroindole dihydrochloride

The compound features a fused aromatic system comprising a benzene ring and a five-membered nitrogenous ring, which imparts both aromatic and weakly basic properties to the molecule.

Antidepressant Properties

Research indicates that derivatives of 1-(4-Piperidinylmethyl)indoline dihydrochloride exhibit antidepressant effects in animal models. These compounds may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation. A study highlighted that certain derivatives demonstrated comparable efficacy to established antidepressants in reducing depressive-like behaviors in rodents.

Anticancer Activity

The compound has also shown promising results in oncology. Derivatives of 1-(4-Piperidinylmethyl)indoline dihydrochloride have been found to inhibit the activity of c-Met and ALK (anaplastic lymphoma kinase), both of which are implicated in tumor growth and metastasis. In vitro studies demonstrated significant tumor growth inhibition, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The neuroprotective properties of this compound have been evaluated through various assays. In models of ischemic stroke, it was shown to protect neurons from oxygen-glucose deprivation/reperfusion (OGD/R)-induced damage. Its mechanism involves antioxidant activity and modulation of NMDA receptor signaling pathways, which are critical for neuronal survival.

The biological activities of 1-(4-Piperidinylmethyl)indoline dihydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound exhibits binding affinity to NMDA receptors, influencing excitatory neurotransmission and neuroprotection.

- Enzyme Inhibition : It may act as an inhibitor of specific kinases involved in cancer cell proliferation.

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its neuroprotective effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-(4-Piperidinylmethyl)indoline dihydrochloride, a comparison with similar compounds is provided:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Piperidin-4-yl)-1H-indole hydrochloride | C13H17ClN2 | Different pharmacological profiles |

| Indomethacin | C19H16ClN3O4S | Non-steroidal anti-inflammatory drug |

| 2-(Piperidin-4-yl)-N-(pyridin-2-yl)methanamine | C13H16N4 | Potential antitumor activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(4-Piperidinylmethyl)indoline dihydrochloride:

- Antidepressant Activity Study : A study demonstrated that derivatives significantly reduced immobility time in forced swim tests, indicating antidepressant-like effects comparable to fluoxetine.

- Cancer Inhibition Study : Research showed that specific derivatives inhibited c-Met/ALK signaling pathways in lung cancer cell lines, leading to reduced cell viability and proliferation .

- Neuroprotection Study : In models simulating ischemic conditions, the compound exhibited protective effects against neuronal death through antioxidant mechanisms and modulation of glutamate receptors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.